molecular formula C8H13NS B13635149 2-Amino-5-(tert-butyl)thiophene

2-Amino-5-(tert-butyl)thiophene

Cat. No.: B13635149
M. Wt: 155.26 g/mol
InChI Key: COEGWUNUGDLLMP-UHFFFAOYSA-N
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Description

5-tert-Butylthiophen-2-amine is an organic compound belonging to the class of thiophenes, which are sulfur-containing heterocycles. This compound features a thiophene ring substituted with a tert-butyl group at the 5-position and an amine group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-butylthiophen-2-amine can be achieved through several methods, including:

Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of catalytic processes and high-throughput synthesis techniques to ensure efficiency and scalability. The specific conditions for the industrial synthesis of 5-tert-butylthiophen-2-amine would depend on the desired purity and yield.

Types of Reactions:

    Oxidation: 5-tert-Butylthiophen-2-amine can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

5-tert-Butylthiophen-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-tert-butylthiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

    Thiophene: The parent compound of 5-tert-butylthiophen-2-amine, lacking the tert-butyl and amine substituents.

    2-Aminothiophene: Similar structure but without the tert-butyl group.

    5-tert-Butylthiophene: Lacks the amine group.

Uniqueness: 5-tert-Butylthiophen-2-amine is unique due to the presence of both the tert-butyl and amine groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and unique applications in material science.

Properties

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

5-tert-butylthiophen-2-amine

InChI

InChI=1S/C8H13NS/c1-8(2,3)6-4-5-7(9)10-6/h4-5H,9H2,1-3H3

InChI Key

COEGWUNUGDLLMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(S1)N

Origin of Product

United States

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